H-Poa-ser-Gly-Phe-Leu-Thr-OH
Description
Properties
Molecular Formula |
C32H45N7O10 |
|---|---|
Molecular Weight |
687.7 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1-oxidopyridin-1-ium-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C32H45N7O10/c1-18(2)13-23(31(46)38-27(19(3)41)32(47)48)36-30(45)24(15-20-7-5-4-6-8-20)35-26(42)16-34-29(44)25(17-40)37-28(43)22(33)14-21-9-11-39(49)12-10-21/h4-12,18-19,22-25,27,40-41H,13-17,33H2,1-3H3,(H,34,44)(H,35,42)(H,36,45)(H,37,43)(H,38,46)(H,47,48)/t19-,22+,23+,24+,25+,27+/m1/s1 |
InChI Key |
PDLKKPWJIQINFZ-GQHROEFJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=[N+](C=C2)[O-])N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC=[N+](C=C2)[O-])N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Receptor Affinity and Selectivity
Tyr-D-Ser-Gly-Phe-Leu-Thr (δ-Selective Agonist)
- Structure : Tyr-D-Ser-Gly-Phe-Leu-Thr (C-terminal free acid).
- Receptor Specificity : Exhibits exclusive δ-opioid receptor binding at concentrations ≤20 nM, with negligible µ-receptor interaction.
- Key Modifications :
- D-Ser at position 2 enhances δ selectivity by introducing a hydrophilic, conformationally restricted side chain.
- Leu-Thr at positions 5–6 may stabilize interactions with δ-receptor subsites.
- Activity : 3 orders of magnitude more potent on mouse vas deferens (δ) than guinea pig ileum (µ) .
Boc-Tyr-Pro-Gly-Phe-Leu-Thr-OH (Boc-Protected Analog)
- Structure : Boc-Tyr-Pro-Gly-Phe-Leu-Thr-OH (Boc group at N-terminus).
- Receptor Specificity : Likely reduced δ affinity due to the hydrophobic Boc group, which may favor µ-receptor interactions.
- Physicochemical Properties :
H-Leu-Ser-Phe-OH (Tripeptide Fragment)
Structural and Functional Insights
Sequence Length and Hydrophobicity
- H-Poa-Ser-Gly-Phe-Leu-Thr-OH : The hexapeptide length balances hydrophobicity (Phe, Leu) and hydrophilicity (Ser, Thr). This may confer dual µ/δ receptor activity , unlike shorter peptides (e.g., H-Leu-Ser-Phe-OH) .
- Boc-Leu-Phe-Pro-OH : A tripeptide with a Boc group and Pro residue adopts compact conformations, favoring µ-receptor binding due to hydrophobic interactions .
Role of Terminal Modifications
- Free C-Terminus (this compound) : Unlike Boc-protected analogs, the free acid may improve solubility but reduce metabolic stability.
- D-Amino Acids: The absence of D-Ser in this compound (assuming L-Ser) would reduce δ selectivity compared to Tyr-D-Ser-Gly-Phe-Leu-Thr .
Physicochemical and Handling Properties
| Compound | Solubility | Storage Conditions | Purity | Key Stability Factors |
|---|---|---|---|---|
| This compound | Likely aqueous | -20°C (inferred) | Unknown | Free C-terminus may increase degradation risk |
| Boc-Tyr-Pro-Gly-Phe-Leu-Thr-OH | DMSO or DMF | -15°C | 100% | Boc group enhances stability |
| H-Leu-Ser-Phe-OH | DMSO | -20°C | >98% | Short sequence reduces aggregation |
Research Findings and Implications
- Conformational Similarity to Morphine : Peptides like Tyr-D-Ala-Gly-NH-CH(CH3)-CH2-CH(CH3)2 adopt T-shaped conformations mimicking morphine, suggesting this compound could share µ-receptor binding motifs if properly folded .
- δ-Receptor Specificity : Larger peptides (≥5 residues) with hydrophilic residues (e.g., Thr) are critical for δ affinity, a feature present in this compound but modulated by its N-terminal Poa residue .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
